Ethyl 3-hydroxy-3-phenylpropanoate Ethyl 3-hydroxy-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 5764-85-2
VCID: VC2480430
InChI: InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
SMILES: CCOC(=O)CC(C1=CC=CC=C1)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

Ethyl 3-hydroxy-3-phenylpropanoate

CAS No.: 5764-85-2

Cat. No.: VC2480430

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxy-3-phenylpropanoate - 5764-85-2

Specification

CAS No. 5764-85-2
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name ethyl 3-hydroxy-3-phenylpropanoate
Standard InChI InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Standard InChI Key DVIBDQWVFHDBOP-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C1=CC=CC=C1)O
Canonical SMILES CCOC(=O)CC(C1=CC=CC=C1)O

Introduction

Chemical Identity and Nomenclature

Basic Information

Ethyl 3-hydroxy-3-phenylpropanoate is an ester with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . The compound is identified by CAS Registry Number 5764-85-2 for the racemic mixture, while the (S)-enantiomer specifically is identified by CAS No. 33401-74-0 .

Alternative Names

The compound is known by several synonyms in scientific literature and commercial contexts:

  • LABDANAX

  • Leather propionate

  • 3-hydroxy-3-phenylpentanoate

  • Ethyl β-hydroxybenzenepropanoate

  • Ethyl β-hydroxybenzenepropionate

  • ETHYL BETA-HYDROXYHYDROCINNAMATE

  • Ethyl-β-phenyl-β-hydroxypropionate

  • 2-Phenyl-2-hydroxy ethylpropionate

  • Hydracrylic acid, b-phenyl-, ethyl ester

Physical and Chemical Properties

Physical Characteristics

Ethyl 3-hydroxy-3-phenylpropanoate presents as a colorless or very pale straw-colored oil with a distinctive sweet-balsamic, fruity, and slightly floral, herbaceous, warm odor reminiscent of the pleasant notes in refined Labdanum products . The physical properties of this compound are summarized in Table 1.

Table 1: Physical Properties of Ethyl 3-hydroxy-3-phenylpropanoate

PropertyValue
Molecular Weight194.23 g/mol
Physical StateSolid
Boiling Point154-156°C (at 13 Torr)
Density1.119 g/cm³
Refractive Index1.5080
Storage Temperature2-8°C
SolubilitySparingly soluble in Chloroform, Slightly soluble in Methanol
pKa13.57±0.20 (Predicted)
OdorFruity, leather, strawberry, dry straw, animal
Odor TypeFruity
LogP1.462 (estimated)

Spectroscopic Data

The structural confirmation of ethyl 3-hydroxy-3-phenylpropanoate is typically achieved through spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 1.27 (3H, t, J 7.2 Hz), 2.70 (1H, dd, J 16.4 and 4.8 Hz), 2.77 (1H, dd, J 16.4 and 8.4 Hz), 3.27 (br s, -OH), 4.18 (2H, q, J 7.2 Hz), 5.13 (1H, dd, J 8.4 and 4.8 Hz), 7.26-7.40 (5H, m)

  • ¹³C NMR (75 MHz, CDCl₃): δ 14.0, 43.2, 60.8, 70.2, 125.6, 127.7, 128.4, 142.4, 172.3

Infrared Spectroscopy (IR):

  • Key bands at approximately 3450 cm⁻¹ (OH), 1720 cm⁻¹ (CO), and 1190 cm⁻¹ (C-C)

Mass Spectrometry:

  • EI-MS m/z (%): 194 (32), 107 (100), 79 (59)

Synthesis Methods

Industrial Production

The industrial production of ethyl 3-hydroxy-3-phenylpropanoate follows a well-established synthetic route. The compound is produced by hydrogenation of ethyl benzoyl acetate, which is obtained through the condensation of acetophenone with ethyl carbonate . This multi-step process allows for large-scale production of the compound for various applications.

Laboratory Synthesis

In laboratory settings, several approaches can be employed to synthesize ethyl 3-hydroxy-3-phenylpropanoate:

  • Direct esterification of 3-hydroxy-3-phenylpropanoic acid with ethanol, often using a strong acid catalyst such as sulfuric acid

  • Reduction of ethyl 3-oxo-3-phenylpropanoate using appropriate reducing agents to introduce the hydroxyl group

  • Various coupling reactions followed by appropriate functional group transformations

Stereoselective Synthesis and Resolution

For applications requiring enantiomerically pure forms of the compound, several methods have been developed:

  • Asymmetric Synthesis: Using chiral catalysts or reagents to selectively produce one enantiomer

  • Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer of the racemic mixture

Research on enzymatic resolution has demonstrated that various enzymes can be effectively used for this purpose:

  • Pig Liver Esterase (PLE): At pH 7, PLE can achieve 50% conversion, yielding (R)-ester with 43% enantiomeric excess (e.e.) and (S)-acid with 39% e.e. Using 20% aqueous ethanol improves these results to 58% e.e. for (R)-ester and 46% e.e for (S)-acid

  • Lipase PS-30 from Pseudomonas sp.: Hydrolysis in a phosphate buffer solution at pH 7 can furnish (S)-acid with 39% conversion and 93% e.e. Two consecutive enzymatic hydrolyses can improve results, achieving 36% conversion of (R)-ester with 98% e.e.

  • Penicillin G Amidohydrolase (PGA): Hydrolysis of the acetyl ester derivative at pH 8 in a phosphate buffer solution yields (R)-ester with 36% e.e.

  • Lipase A (Amano): Hydrolysis of the acetyl derivative using this enzyme produces (S)-ester with 95% e.e.

Table 2: Enzymatic Resolution Results for Ethyl 3-hydroxy-3-phenylpropanoate

EnzymeConditionsProductConversion (%)Enantiomeric Excess (%)
PLEpH 7.0(R)-ester5043
PLEpH 7.0, 20% EtOH(R)-ester-58
Lipase PS-30pH 7.0(S)-acid3993
Lipase PS-30 (2x)pH 7.0(R)-ester3698
PGApH 8.0, acetyl derivative(R)-ester-36
Lipase Aacetyl derivative(S)-ester-95

Applications

Pharmaceutical Intermediate

One of the most significant applications of ethyl 3-hydroxy-3-phenylpropanoate is as an intermediate in pharmaceutical synthesis. The compound serves as a precursor in the synthesis of important pharmaceutical compounds, including antidepressants such as:

  • Tomoxetine Hydrochloride: A norepinephrine reuptake inhibitor

  • Fluoxetine Hydrochloride: A selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression, obsessive-compulsive disorder, and other psychiatric conditions

The stereochemistry of the compound plays a crucial role in these applications, as the biological activity of many pharmaceutical compounds is highly dependent on their three-dimensional structure. Research has shown that the (S)-enantiomer is particularly important for certain pharmaceutical applications .

Analytical Methods

Chromatographic Analysis

Chromatographic techniques are commonly employed for the analysis of ethyl 3-hydroxy-3-phenylpropanoate, particularly for determining enantiomeric purity:

  • High-Performance Liquid Chromatography (HPLC): Using chiral columns to separate and quantify the (R) and (S) enantiomers

  • Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS) for identification and quantification

  • Thin-Layer Chromatography (TLC): Used for monitoring reactions involving the compound

Optical Rotation

For the (S)-enantiomer of ethyl 3-hydroxy-3-phenylpropanoate, optical rotation measurements can be used to confirm enantiomeric purity. The specific rotation [α]20D has been reported as +44.2 (c 1.01, CHCl3) for material with >98% e.e. .

Structure-Activity Relationships

Structure and Odor Profile

The olfactory properties of ethyl 3-hydroxy-3-phenylpropanoate are directly related to its chemical structure. The combination of the phenyl ring, hydroxyl group, and ester moiety contributes to its characteristic sweet-balsamic, fruity odor profile that makes it valuable in perfumery applications .

Structural Requirements for Pharmaceutical Activity

In pharmaceutical applications, the stereochemistry at the C-3 position is critical for biological activity. Studies on the synthesis of antidepressants such as fluoxetine and tomoxetine have demonstrated that the correct stereochemistry is essential for optimal pharmacological effects . This highlights the importance of stereoselective synthesis or resolution methods in the preparation of this compound for pharmaceutical applications.

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